molecular formula C21H13Cl3F3N3O B11196665 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11196665
M. Wt: 486.7 g/mol
InChI Key: TZWZWJRRPKLNMJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrimidines. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions could target the chlorophenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazolo[1,5-a]pyrimidines can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, which are involved in signaling pathways, or other proteins critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-phenyl-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The unique combination of substituents in 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may confer distinct biological activities or chemical properties compared to its analogs. For instance, the presence of multiple chlorine atoms and a trifluoromethyl group could enhance its binding affinity to certain targets or increase its stability under specific conditions.

Properties

Molecular Formula

C21H13Cl3F3N3O

Molecular Weight

486.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H13Cl3F3N3O/c1-31-10-17-19(11-2-5-13(22)6-3-11)20-28-16(12-4-7-14(23)15(24)8-12)9-18(21(25,26)27)30(20)29-17/h2-9H,10H2,1H3

InChI Key

TZWZWJRRPKLNMJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F

Origin of Product

United States

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